

# The Discovery and Development of Budesonide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025



An In-depth Exploration of a Cornerstone Inhaled Corticosteroid

#### **Abstract**

Budesonide, a potent, non-halogenated glucocorticoid, has become a mainstay in the treatment of chronic inflammatory diseases, most notably asthma and inflammatory bowel disease (IBD). Its development marked a significant advancement in inhaled corticosteroid therapy, offering a favorable therapeutic index with high topical anti-inflammatory activity and low systemic exposure. This technical guide provides a comprehensive overview of the discovery, synthesis, and development of budesonide, detailing its mechanism of action, preclinical pharmacology, and pivotal clinical trial outcomes. The document is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, quantitative data summaries, and visualizations of key biological pathways and experimental workflows.

# Introduction: The Advent of a Targeted Corticosteroid

The therapeutic potential of corticosteroids in managing inflammatory conditions has been recognized for decades. However, systemic administration is often associated with a range of adverse effects. The development of inhaled corticosteroids (ICS) revolutionized the management of asthma by delivering the drug directly to the airways, thereby maximizing local



efficacy and minimizing systemic side effects. Budesonide emerged from this therapeutic strategy, designed to possess a high ratio of topical to systemic activity.

Patented in 1973, budesonide's commercial use for asthma began in 1981.[1] Its chemical structure, (RS)-11 $\beta$ ,16 $\alpha$ ,17,21-tetrahydroxypregna-1,4-diene-3,20-dione cyclic 16,17-acetal with butyraldehyde, distinguishes it as a non-halogenated corticosteroid.[2] This design contributes to its extensive first-pass metabolism, confining a significant portion of the drug to its intended site of action, such as the gastrointestinal tract or lungs, and thereby reducing the risk of systemic adverse effects.[2]

### Synthesis and Physicochemical Properties

The initial synthesis of budesonide was first described in the patent literature by the company Bofors.[3][4] The process involves the reaction of  $16\alpha$ -hydroxyprednisolone with butyraldehyde. Over the years, the synthesis has been refined to control the ratio of the two epimers at the C-22 position, as the R-epimer is pharmacologically more active.[5]

Table 1: Physicochemical Properties of Budesonide

| Property         | Value                                            |  |
|------------------|--------------------------------------------------|--|
| Chemical Formula | C25H34O6                                         |  |
| Molar Mass       | 430.54 g/mol                                     |  |
| Appearance       | White to off-white crystalline powder            |  |
| Solubility       | Poorly soluble in water                          |  |
| Stereoisomerism  | Exists as a mixture of two epimers (22R and 22S) |  |

### **Preclinical Pharmacology**

Budesonide's pharmacological profile is characterized by its high affinity for the glucocorticoid receptor (GR) and its potent anti-inflammatory effects, which have been extensively studied in a variety of in vitro and in vivo models.



#### **Glucocorticoid Receptor Binding Affinity**

The anti-inflammatory effects of budesonide are mediated through its binding to and activation of the glucocorticoid receptor.[2] It exhibits a high binding affinity for the GR, which is a key determinant of its potency.

Table 2: Comparative Glucocorticoid Receptor Binding Affinity

| Compound                                                    | Relative Receptor Affinity (RRA)<br>(Dexamethasone = 100) |
|-------------------------------------------------------------|-----------------------------------------------------------|
| Budesonide                                                  | 935[6]                                                    |
| Fluticasone Propionate                                      | 1775[6]                                                   |
| Mometasone Furoate                                          | 2100[6]                                                   |
| Beclomethasone-17-monopropionate (active metabolite of BDP) | 1345[6]                                                   |
| Triamcinolone Acetonide                                     | 233[6]                                                    |
| Flunisolide                                                 | 190[6]                                                    |

#### In Vitro Anti-inflammatory Activity

Budesonide has demonstrated potent inhibition of the release of a wide range of inflammatory mediators from various cell types involved in the pathophysiology of asthma and IBD.

Table 3: In Vitro Anti-inflammatory Potency of Budesonide



| Cell Type                                      | Stimulus                     | Mediator Inhibited                   | IC50                                                              |
|------------------------------------------------|------------------------------|--------------------------------------|-------------------------------------------------------------------|
| Human Peripheral<br>Blood Mononuclear<br>Cells | Phytohaemagglutinin<br>(PHA) | Proliferation                        | 1.3 nM[7]                                                         |
| Human Peripheral<br>Blood Mononuclear<br>Cells | Allergen (Der p)             | IL-2, γ-IFN, IL-1β,<br>GM-CSF, TNF-α | More potent than dexamethasone at $10^{-10}$ M and $10^{-9}$ M[8] |
| Human Lung<br>Epithelial Cells (A549)          | Swine Dust                   | IL-6, IL-8                           | Dose-dependent inhibition[9]                                      |
| Human Alveolar<br>Macrophages                  | Lipopolysaccharide<br>(LPS)  | IL-6, TNF-α                          | Dose-dependent inhibition[9]                                      |
| Human Lung<br>Fibroblasts (HFL-1)              | IL-1β + TNF-α                | IL-6, IL-8                           | Dose-dependent inhibition[10]                                     |

#### In Vivo Preclinical Models

Animal models of asthma and IBD have been instrumental in elucidating the in vivo efficacy of budesonide.

In murine models of allergic asthma, budesonide has been shown to effectively reduce key features of the disease. Administration of inhaled budesonide in OVA-sensitized and challenged mice significantly ameliorated allergic airway inflammation, as evidenced by a reduction in inflammatory cell infiltration around the bronchioles.[11] Furthermore, budesonide treatment has been shown to prevent the development of sustained airway hyperresponsiveness (AHR) in mice chronically exposed to allergens.[3][9] It also reduces the expression of vascular endothelial growth factor (VEGF) and hypoxia-inducible factor- $1\alpha$  (HIF- $1\alpha$ ), suggesting an anti-angiogenic effect in the airways.[11][12]

In rodent models of colitis, orally administered budesonide has demonstrated significant therapeutic effects. In an acetic acid-induced colitis rat model, a targeted delivery system of budesonide significantly mitigated the symptoms of IBD, improved the disease activity index and ulcer score, and led to refined histopathological findings.[13] Studies in dogs with IBD have



also shown that budesonide can be an effective treatment, particularly in cases resistant to conventional glucocorticoid therapy.[14]

## Mechanism of Action: Glucocorticoid Receptor Signaling

Budesonide exerts its anti-inflammatory effects primarily through its interaction with the glucocorticoid receptor (GR). Upon entering the cell, budesonide binds to the GR in the cytoplasm, which is part of a complex with heat shock proteins (HSPs). This binding event leads to the dissociation of the HSPs and the translocation of the budesonide-GR complex into the nucleus.

Inside the nucleus, the budesonide-GR complex can modulate gene expression in two main ways:

- Transactivation: The complex binds to glucocorticoid response elements (GREs) in the promoter regions of anti-inflammatory genes, leading to an increase in their transcription.
- Transrepression: The complex can interfere with the activity of pro-inflammatory transcription factors, such as nuclear factor-kappa B (NF-κB) and activator protein-1 (AP-1), thereby repressing the expression of pro-inflammatory genes.

This dual action results in the suppression of the production of multiple pro-inflammatory cytokines, chemokines, and adhesion molecules, while simultaneously upregulating anti-inflammatory proteins.











Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Review article: Drug development in inflammatory bowel disease: budesonide--a model of targeted therapy PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [PDF] Screening of budesonide nanoformulations for treatment of inflammatory bowel disease in an inflamed 3D cell-culture model. | Semantic Scholar [semanticscholar.org]
- 3. Therapeutic administration of Budesonide ameliorates allergen-induced airway remodelling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Relative receptor affinity comparisons among inhaled/intranasal corticosteroids: perspectives on clinical relevance PMC [pmc.ncbi.nlm.nih.gov]
- 5. Budesonide for maintenance of remission in Crohn's disease PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. clinicaltrials.eu [clinicaltrials.eu]







- 8. Effect of long-term treatment with inhaled budesonide or theophylline on lung function, airway reactivity and asthma symptoms PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Budesonide prevents but does not reverse sustained airway hyperresponsiveness in mice
   PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Budesonide Use and Hospitalization Rate in Crohn's Disease: Results From a Cohort at a Tertiary Care IBD Referral Center PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. The effects of budesonide on angiogenesis in a murine asthma model PMC [pmc.ncbi.nlm.nih.gov]
- 13. Targeted delivery of budesonide in acetic acid induced colitis: impact on miR-21 and E-cadherin expression PMC [pmc.ncbi.nlm.nih.gov]
- 14. Inhaled budesonide for adults with mild-to-moderate asthma: a randomized placebocontrolled, double-blind clinical trial - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [The Discovery and Development of Budesonide: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12760279#discovery-and-development-history-of-budesonide]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote







## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com